3-Amino-1-(4-methyl-2-thienyl)propan-1-ol

Vue d'ensemble

Description

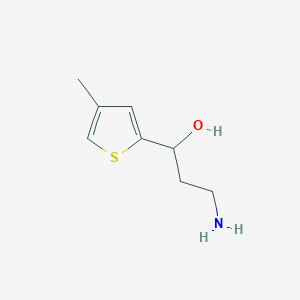

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol is an organic compound with the molecular formula C8H13NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a hydroxyl group on a propanol chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol typically involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon

Activité Biologique

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol, also referred to as 3-methylamino-1-(2-thienyl)propan-1-ol, is an organic compound notable for its medicinal chemistry applications, particularly as an intermediate in the synthesis of the antidepressant duloxetine. Its structure features a thienyl group linked to a propanol backbone with a methylamino substituent, contributing to its biological activity.

The primary biological activity of this compound is attributed to its role in synthesizing duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is critical for treating mood disorders such as major depressive disorder and generalized anxiety disorder. The compound enhances serotonin and norepinephrine levels in the brain by inhibiting their reuptake, thus increasing their availability at synaptic sites.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- Antidepressant Activity : The compound's conversion to duloxetine allows it to exert significant antidepressant effects.

- Potential for Treating Stress Urinary Incontinence : Studies suggest that it may also have applications in managing stress urinary incontinence due to its effects on neurotransmitter regulation.

Comparative Activity

Comparative studies with structurally similar compounds reveal variations in biological activity. The following table summarizes some notable compounds and their differences:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (R)-3-Dimethylamino-1-(thiophen-2-yl)propan-1-ol | Structure | Contains a dimethylamino group; may exhibit different pharmacological properties. |

| (S)-(-)-3-Methylamino-1-(thiophen-2-yl)propanol | Similar structure | Differs in chirality; may have different biological activity due to stereochemistry. |

| 3-Methylamino-1-(2-thienyl)-1-propanone | Ketone form | Can be reduced to the alcohol; influences reactivity and application in synthesis. |

These compounds highlight the unique structural features of this compound that contribute to its specific biological activities and therapeutic potential.

Clinical Applications

Research has demonstrated the efficacy of duloxetine, derived from this compound, in treating various conditions:

- Major Depressive Disorder : Clinical trials have shown that duloxetine significantly improves symptoms compared to placebo controls.

- Generalized Anxiety Disorder : Duloxetine has been effective in reducing anxiety symptoms, with studies supporting its long-term use.

- Chronic Pain Management : Emerging evidence suggests that duloxetine may also benefit patients suffering from chronic pain conditions, further emphasizing the importance of its precursor compound .

Experimental Studies

In vitro and in vivo studies have provided insights into the compound's mechanisms:

- Neurotransmitter Interaction : Experimental models indicate that this compound interacts with serotonin and norepinephrine transporters, enhancing neurotransmitter uptake and availability.

Safety Profile

The safety profile of duloxetine has been extensively studied, indicating a generally favorable tolerance among patients. Adverse effects are typically mild and manageable, making it a viable option for long-term treatment regimens .

Applications De Recherche Scientifique

Scientific Research Applications

1. Antidepressant Activity

The compound's conversion to duloxetine enables it to exert significant antidepressant effects. By inhibiting the reuptake of serotonin and norepinephrine, it increases their availability in the brain, which is crucial for mood regulation .

2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus. In comparative studies, these derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with existing antibiotics, thus enhancing their effectiveness.

3. Anticancer Potential

Investigations into the anticancer properties of thiophene derivatives have shown that compounds with free amino groups can exhibit enhanced cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that structural modifications significantly influence biological activity and therapeutic potential against lung cancer cells (A549)【2】.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Derivatives were tested against Staphylococcus aureus, showing effective inhibition and synergistic effects with antibiotics【2】. |

| Anticancer Activity | Compounds with free amino groups exhibited enhanced cytotoxicity against A549 cells compared to those with acetylamino substitutions【2】. |

Propriétés

IUPAC Name |

3-amino-1-(4-methylthiophen-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-6-4-8(11-5-6)7(10)2-3-9/h4-5,7,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAWLBUHQZAZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.